N-Methoxy-N-methylpicolinamide
Overview
Description
N-Methoxy-N-methylpicolinamide is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 g/mol . The IUPAC name for this compound is N-methoxy-N-methylpyridine-2-carboxamide .
Synthesis Analysis
The synthesis of this compound and similar compounds is a topic of interest in medicinal chemistry . The development of novel less toxic, low cost and very energetic N-methylpicolinamide-bearing hybrids is a hot research topic .Molecular Structure Analysis
The molecular structure of this compound includes 12 heavy atoms . The compound has a complexity of 161 as computed by Cactvs 3.4.6.11 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the development of anticancer therapeutics .Physical and Chemical Properties Analysis
This compound has a topological polar surface area of 42.4 Ų . It has a XLogP3 of -0.4, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Anticancer Therapeutics
N-Methoxy-N-methylpicolinamide plays a significant role in the development of anticancer therapeutics. It is used in the synthesis of picolinamide-containing heterocyclic compounds, which show potential as potent anticancer agents. The structure-activity relationship (SAR) studies of these compounds help in the innovation and development of more effective drugs against various cancers (Moku et al., 2019).
Synthetic Utility in Chemistry
N-Methoxy-N-methylamide, also known as the Weinreb amide, is extensively used in synthetic chemistry. Its application as an acylating agent for organolithium or organomagnesium reagents and as a robust equivalent for an aldehyde group has been vital in various synthetic endeavors. This versatility has made it popular in both academic and industrial settings, including large-scale pharmaceutical manufacturing (Balasubramaniam & Aidhen, 2008).
Radioligand Binding Studies
This compound derivatives have been used in radioligand binding studies to evaluate their affinity for sigma-2 receptors, which are important in understanding certain pharmacological profiles. These studies aid in developing ligands for in vitro research (Xu et al., 2005).
Novel Kinase Inhibitors
Compounds containing the N-methylpicolinamide moiety have been synthesized and evaluated as potential kinase inhibitors, particularly targeting c-Met kinase. These compounds have shown promise in inhibiting cancer cell proliferation, offering a new avenue for cancer treatment (Wang et al., 2018).
Mechanism of Action
Target of Action
N-Methoxy-N-methylpicolinamide has been identified as a potential anticancer agent . The primary target of this compound is the Aurora-B kinase , a serine/threonine kinase that plays a crucial role in the regulation of mitosis . Overexpression of Aurora-B kinase has been observed in various human tumors, suggesting its potential role in tumorigenesis .
Mode of Action
The compound interacts with its target, the Aurora-B kinase, by binding to it . This interaction results in the inhibition of the kinase, thereby disrupting its role in cell division . The exact binding mode of this compound with Aurora-B kinase is still under investigation .
Biochemical Pathways
The inhibition of Aurora-B kinase by this compound affects the mitotic spindle assembly, chromosome alignment, and cytokinesis . These processes are crucial for cell division, and their disruption can lead to cell death, particularly in rapidly dividing cancer cells .
Result of Action
The result of this compound’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for the development of anticancer therapeutics . In fact, some derivatives of this compound have shown potent and broad-spectrum anti-proliferative activities in vitro on some human cancer cell lines .
Future Directions
Properties
IUPAC Name |
N-methoxy-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRKBLOKFWKWKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474009 | |
Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148493-07-6 | |
Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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